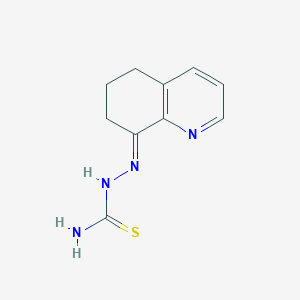

(E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide

Description

Properties

Molecular Formula |

C10H12N4S |

|---|---|

Molecular Weight |

220.30 g/mol |

IUPAC Name |

[(E)-6,7-dihydro-5H-quinolin-8-ylideneamino]thiourea |

InChI |

InChI=1S/C10H12N4S/c11-10(15)14-13-8-5-1-3-7-4-2-6-12-9(7)8/h2,4,6H,1,3,5H2,(H3,11,14,15)/b13-8+ |

InChI Key |

LJDWVASBBRVZBF-MDWZMJQESA-N |

Isomeric SMILES |

C1CC2=C(/C(=N/NC(=S)N)/C1)N=CC=C2 |

Canonical SMILES |

C1CC2=C(C(=NNC(=S)N)C1)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide typically involves the condensation of 6,7-dihydroquinoline-8(5H)-one with thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to (E)-2-(6,7-dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can exert cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to (E)-2-(6,7-dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide have demonstrated potent activity against human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma cells (HT-29) .

- Antimicrobial Properties : Certain derivatives have shown promising results against bacterial strains and fungi, making them candidates for further investigation in antimicrobial therapy .

Case Studies and Research Findings

- Antiproliferative Activity : A study evaluating a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives found significant antiproliferative activity across several cancer cell lines. Compounds similar to (E)-2-(6,7-dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide were included in this evaluation .

- Cytotoxicity Assays : In another study focused on thiosemicarbazones and their metal complexes, it was observed that certain complexes exhibited higher cytotoxicity against human colonic adenocarcinoma cell lines compared to their parent compounds . This suggests that the incorporation of metal ions might enhance the biological efficacy of compounds like (E)-2-(6,7-dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide.

- Mechanistic Studies : Investigations into the interactions between this compound and biological targets are crucial for understanding its mechanism of action. Such studies often involve assessing the compound's ability to inhibit specific enzymes or pathways implicated in disease processes .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6,7-Dihydroquinolin-8(5H)-one | Structure | Base structure for synthesis; distinct biological activity. |

| 2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide | Structure | Contains an oxo group; different reactivity profiles. |

| (E)-6,7-Dihydroquinolin-8(5H)-one oxime | Structure | Exhibits oxime functionality; different biological implications. |

Conc

Mechanism of Action

The mechanism of action of (E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In medicinal applications, it may induce cell death in cancer cells by disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazone Derivatives

Structural and Pharmacological Comparisons

The table below summarizes key TSCs in clinical development, highlighting structural and functional differences:

Mechanistic and Efficacy Differences

- Triapine : While effective in early trials, its rapid glucuronidation led to poor pharmacokinetics and discontinuation in certain cancers .

- DpC : Exhibits dual mechanisms: iron depletion and RNR inhibition, with efficacy in multidrug-resistant cancers .

- COTI-2 : Uniquely stabilizes mutant p53 proteins, restoring tumor-suppressive functions in addition to RNR inhibition . Preclinical studies show IC₅₀ values 2–10-fold lower than Triapine in solid tumors.

- COTI-NMeCy : A derivative designed to overcome COTI-2 resistance by introducing cyclohexyl and methyl groups, enhancing lipophilicity and metal-binding affinity.

Metabolic and Resistance Profiles

- Triapine ’s short half-life (<10 min) contrasts with COTI-2’s prolonged stability, attributed to reduced glucuronidation.

- Resistance to COTI-2 is linked to upregulated antioxidant pathways (e.g., glutathione synthesis), mitigated by derivatives like COTI-NMeCy via copper complexation, which enhances ROS generation.

Biological Activity

(E)-2-(6,7-Dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article aims to summarize the biological activity of this compound, including its mechanisms of action, antiproliferative effects, and relevant case studies.

- Molecular Formula : C₁₉H₂₂N₆S

- Molecular Weight : 366.48 g/mol

- CAS Number : 1039455-84-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in tumor proliferation, such as histone deacetylases (HDACs), which play a critical role in cancer cell growth and survival.

- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, thereby preventing cancer cells from proliferating.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated through various assays. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 13.3 | Apoptosis induction |

| Study 2 | A549 (Lung Cancer) | 0.37 - 4.87 | EGFR inhibition |

| Study 3 | HT-29 (Colorectal Cancer) | 0.70 - 1.90 | HDAC inhibition |

Case Studies

- Study on MCF-7 Cells : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 13.3 µM, indicating its potential as a therapeutic agent in breast cancer treatment.

- EGFR Inhibition in A549 Cells : Another study focused on lung cancer cell lines (A549), where the compound showed promising inhibitory effects on EGFR signaling pathways, with IC50 values ranging between 0.37 and 4.87 µM. This suggests that the compound may serve as a viable candidate for targeting EGFR-related tumors.

- HDAC Inhibition in HT-29 Cells : Research on HT-29 colorectal cancer cells revealed that the compound acted as a potent HDAC inhibitor, with IC50 values between 0.70 and 1.90 µM, further supporting its role in modulating epigenetic factors associated with cancer proliferation.

Q & A

Basic: What synthetic strategies are commonly employed to prepare (E)-2-(6,7-dihydroquinolin-8(5H)-ylidene)hydrazinecarbothioamide and its analogs?

Answer:

The compound is synthesized via condensation reactions between thiosemicarbazides and appropriate carbonyl precursors (e.g., 5,6,7,8-tetrahydroquinolin-8-one). For example, (E)-N-cyclohexyl-2-(6,7-dihydroquinolin-8(5H)-ylidene)-N4-methylhydrazinecarbothioamide (COTI-NMeCy) is prepared by reacting N-cyclohexyl-N-methylhydrazinecarbothioamide with 5,6,7,8-tetrahydroquinolin-8-one in isopropanol under reflux . Modifications to improve solubility or stability include introducing substituents like pyridylpiperazine groups (as in COTI-2) or optimizing reaction conditions (e.g., solvent polarity, temperature) .

Basic: How is the structural configuration (E/Z isomerism) of this compound validated experimentally?

Answer:

The (E)-configuration is confirmed using X-ray crystallography, which provides unambiguous evidence of the planar arrangement of the hydrazinecarbothioamide moiety relative to the dihydroquinoline system. For example, analogous thiosemicarbazones have been structurally resolved using SHELX software for crystallographic refinement . Additional techniques include NMR spectroscopy: the coupling constant (J) between N–H and C=S protons and NOESY correlations help distinguish isomers .

Advanced: How do metabolic studies inform preclinical evaluation of this compound’s pharmacokinetic stability?

Answer:

Metabolic instability (e.g., glucuronidation or oxidation) can limit therapeutic utility. Preclinical evaluations involve:

- In vitro microsomal assays : Liver microsomes (human/rodent) are used to identify phase I/II metabolites via LC-MS.

- Electrochemical oxidation : Simulates metabolic degradation pathways, revealing vulnerable sites (e.g., thiosemicarbazone backbone) .

For instance, the short plasma half-life of early thiosemicarbazones like 5-HP (<10 min) was attributed to rapid glucuronidation, underscoring the need for structural modifications (e.g., COTI-2’s piperazine group) to enhance metabolic stability .

Advanced: What contradictions exist in reported biological activities, and how are they reconciled?

Answer:

Discrepancies arise from variations in experimental models (e.g., cancer cell lines vs. in vivo studies) or metal-ion interactions. For example:

- Pro-oxidant vs. antioxidant effects : Copper complexes of thiosemicarbazones generate ROS in cancer cells (pro-apoptotic) but may act as antioxidants in normal cells depending on redox conditions .

- Resistance mechanisms : COTI-2 resistance in some cell lines is linked to upregulated glutathione (GSH) or metallothionein expression, which chelate metal ions required for activity .

Methodological solutions include:

- Standardizing assays (e.g., ROS detection via DCFH-DA probes under controlled O₂ levels).

- Using isogenic cell lines to isolate resistance pathways .

Advanced: How do copper(II) complexes of this compound enhance its anticancer activity?

Answer:

Coordination with Cu(II) enhances redox cycling and DNA targeting. The complex’s mechanism involves:

- ROS generation : Cu(II) facilitates Fenton-like reactions, producing hydroxyl radicals that damage DNA .

- Ribonucleotide reductase inhibition : The complex binds to the R2 subunit, depleting dNTP pools and arresting DNA synthesis .

Methodological validation includes: - Electron paramagnetic resonance (EPR) to confirm Cu(II) binding.

- Cellular thermal shift assays (CETSA) to verify target engagement .

Basic: What analytical techniques are critical for characterizing purity and stability?

Answer:

- HPLC-MS : Quantifies purity (>95%) and detects degradation products (e.g., hydrolyzed thiosemicarbazone).

- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage conditions.

- Elemental analysis : Validates stoichiometry (C, H, N, S) .

Advanced: How does structural modification address solubility challenges in aqueous systems?

Answer:

Poor solubility in polar solvents is mitigated by:

- Hydrophilic substituents : Introducing morpholine or piperazine groups improves aqueous solubility (e.g., COTI-2’s pyridylpiperazine moiety) .

- Metal complexation : Water-soluble Cu(II) complexes (e.g., with PEGylated ligands) enhance bioavailability .

Advanced: What computational methods predict binding interactions with biological targets?

Answer:

- Molecular docking (AutoDock/Vina) : Models interactions with ribonucleotide reductase or DNA duplexes.

- Density functional theory (DFT) : Calculates redox potentials and frontier molecular orbitals to predict ROS generation capacity .

- MD simulations : Evaluates stability of metal complexes in physiological environments .

Basic: What are the primary cytotoxic mechanisms reported for this compound?

Answer:

- ROS induction : Disrupts mitochondrial membrane potential, activating caspase-3/7.

- Topoisomerase II inhibition : Stabilizes DNA cleavage complexes, inducing replication stress.

- Iron depletion : Chelates intracellular iron, impairing ribonucleotide reductase activity .

Advanced: How do researchers address batch-to-batch variability in biological assays?

Answer:

- Standardized synthesis protocols : Strict control of reaction time, temperature, and purification steps (e.g., recrystallization from ethanol/water) .

- QC via NMR/XRD : Ensures consistent stereochemistry and crystallinity .

- Bioassay triplicates : Reduces variability in IC₅₀ determinations across cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.